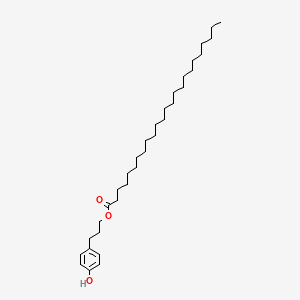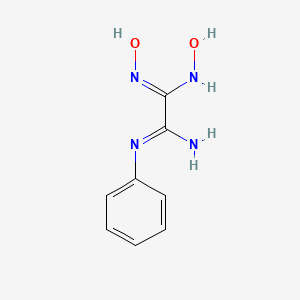
3-(4-Hydroxyphenyl)propyl tetracosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)propyl tetracosanoate is an organic compound with the molecular formula C33H58O3 It is an ester formed from the reaction of 3-(4-hydroxyphenyl)propionic acid and tetracosanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)propionic acid with tetracosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)propionic acid or 3-(4-carboxyphenyl)propionic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)propanol.
Substitution: Formation of 3-(4-halophenyl)propyl tetracosanoate.
科学研究应用
3-(4-Hydroxyphenyl)propyl tetracosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
相似化合物的比较
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A precursor in the synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate.
Tetracosanoic acid: Another precursor used in the esterification reaction.
3-(4-Methoxyphenyl)propyl tetracosanoate: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl-substituted aromatic ring and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
属性
| 141361-42-4 | |
分子式 |
C33H58O3 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)propyl tetracosanoate |
InChI |
InChI=1S/C33H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-33(35)36-30-23-24-31-26-28-32(34)29-27-31/h26-29,34H,2-25,30H2,1H3 |
InChI 键 |
XWULMHVQXUJFQK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)


![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
